
Ethybenztropine
Übersicht
Beschreibung
- Seine chemische Formel lautet C22H27NO .
- Etybenzatropin wird als Antiparkinsonmittel eingesetzt .
- Wie sein Analogon Benzatropin kann es auch als Dopamin-Wiederaufnahmehemmer wirken.
Etybenzatropin: oder , ist eine anticholinerge und antihistaminerge Verbindung.
Vorbereitungsmethoden
- Leider sind spezifische Syntheserouten und Reaktionsbedingungen für Etybenzatropin in der Literatur nicht weit verbreitet.
- Industrielle Produktionsmethoden beinhalten wahrscheinlich chemische Synthese- und Reinigungsschritte.
Analyse Chemischer Reaktionen
- Etybenzatropin kann verschiedene Reaktionen eingehen, darunter Oxidation , Reduktion und Substitution .
- Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen bleiben ungenannt.
- Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind nicht gut dokumentiert.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
-
Parkinson's Disease Management
- Ethybenztropine is used as an adjunctive therapy for various forms of parkinsonism, including idiopathic and postencephalitic types. It helps in reducing tremors and rigidity by restoring the balance between dopamine and acetylcholine in the brain .
- Studies have shown that this compound can effectively manage drug-induced extrapyramidal symptoms, particularly those resulting from antipsychotic medications .
-
Treatment of Antipsychotic-Induced Movement Disorders
- Research indicates that this compound may be beneficial for patients experiencing acute dystonic reactions due to antipsychotic treatment. It is recommended for short-term use to mitigate these adverse effects .
- A retrospective study highlighted that a significant proportion of patients continued this compound beyond recommended durations, suggesting a need for ongoing evaluation of anticholinergic use in polypharmacy contexts .
- Potential Applications in Oncology
Table 1: Summary of Clinical Findings on this compound
Wirkmechanismus
- Etybenzatropine’s effects likely involve blocking muscarinic acetylcholine receptors.
- It may also modulate dopamine levels by inhibiting reuptake, contributing to its antiparkinsonian action.
Vergleich Mit ähnlichen Verbindungen
- Etybenzatropin weist Ähnlichkeiten mit Benzatropin auf, einem weiteren Anticholinergikum, das zur Behandlung von Parkinson eingesetzt wird.
- Weitere Forschung ist erforderlich, um seine einzigartigen Merkmale hervorzuheben und mit anderen verwandten Verbindungen zu vergleichen.
Biologische Aktivität
Ethybenztropine is a derivative of benztropine, primarily known for its anticholinergic properties and potential applications in treating Parkinson's disease and other neurological disorders. Recent research has expanded its relevance to oncology, particularly in inhibiting cancer stem cells (CSCs) and tumor growth. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various cancers, and potential therapeutic applications.
This compound functions as an anticholinergic agent, primarily acting on muscarinic acetylcholine receptors. Its structural similarity to benztropine suggests it may share similar pharmacological effects, including inhibition of dopamine transporters. This mechanism is crucial in both neurological and oncological contexts.
Key Mechanisms:
- Anticholinergic Activity : this compound inhibits acetylcholine binding to its receptors, leading to reduced cholinergic signaling.
- Dopamine Transporter Interaction : It may inhibit dopamine reuptake, impacting dopaminergic signaling pathways relevant in both Parkinson's disease and cancer biology.
Biological Activity in Cancer Research
Recent studies have highlighted the potential of this compound in cancer treatment, specifically its role in targeting CSCs and inhibiting tumor growth.
Inhibition of Cancer Stem Cells
Research indicates that benztropine mesylate (a related compound) effectively inhibits breast cancer stem cells (BCSCs) both in vitro and in vivo. The findings suggest that this compound may exhibit similar properties due to its structural analogies.
- Study Findings :
Tumor Growth Suppression
This compound has been shown to suppress tumor growth through various mechanisms:
- Reduction of Oncogenic Signaling : It inhibits key signaling pathways such as STAT3 and NF-κB, which are critical for tumor progression and metastasis.
- Cytotoxic Effects : In experiments with human colon cancer cell lines (HCT116), this compound demonstrated significant cytotoxicity and inhibited tumoroid growth at concentrations as low as 20 μM .
Data Summary
The following table summarizes the biological effects of this compound based on recent studies:
Case Studies
- Breast Cancer Study :
- Colon Cancer Model :
Eigenschaften
IUPAC Name |
(1S,5R)-3-benzhydryloxy-8-ethyl-8-azabicyclo[3.2.1]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c1-2-23-19-13-14-20(23)16-21(15-19)24-22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-22H,2,13-16H2,1H3/t19-,20+,21? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTMLLGDZBZXMW-WCRBZPEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905096 | |
Record name | Ethybenztropine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524-83-4 | |
Record name | Ethybenztropine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etybenzatropine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13468 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethybenztropine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYBENZTROPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1X2X9N95N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.